molecular formula C17H27N3O3 B11240730 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B11240730
M. Wt: 321.4 g/mol
InChI Key: HQROUWNELZRXDW-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohepta[c]pyridazin ring system, which is a seven-membered ring fused with a pyridazine ring, and an acetamide group attached to a propyl chain with an isopropoxy substituent.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C17H27N3O3/c1-13(2)23-10-6-9-18-16(21)12-20-17(22)11-14-7-4-3-5-8-15(14)19-20/h11,13H,3-10,12H2,1-2H3,(H,18,21)

InChI Key

HQROUWNELZRXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohepta[c]pyridazin Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted cycloheptanones and hydrazine derivatives.

    Introduction of the Acetamide Group: This step involves the reaction of the cyclohepta[c]pyridazin intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Propyl Chain with Isopropoxy Substituent: This final step involves the alkylation of the acetamide derivative with 3-(propan-2-yloxy)propyl halide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site or allosteric sites.

    Receptor Modulation: Binding to receptors and modulating their activity, leading to changes in cellular signaling pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide group.

    2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-2-YL}ACETIC ACID: Contains a triazoloazepin ring system instead of the cyclohepta[c]pyridazin ring.

Uniqueness

The uniqueness of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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